1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-15-4-1-2-5-16(15)24-13-14(12-18(24)25)19(26)22-7-9-23(10-8-22)20(27)17-6-3-11-28-17/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGXQSDDXQFUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Thiophen-2-ylcarbonyl Group: This can be done through a Friedel-Crafts acylation reaction.
Formation of the Piperazin-1-ylcarbonyl Group: This step might involve the reaction of piperazine with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with amines : Substitution occurs at the para position relative to the fluorine atom in the presence of Cu(I) catalysts, yielding derivatives with modified aromatic groups.
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Halogen exchange : Fluorine can be replaced by other halogens (e.g., Cl, Br) using AlCl₃ or HBr in acetic acid .
Table 1: NAS Reaction Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | CuI, DMF, 110°C, 12h | 1-(4-Piperidinophenyl)-pyrrolidin-2-one | 68 |
| NaBr | HBr/AcOH, 80°C, 6h | 1-(4-Bromophenyl)-pyrrolidin-2-one | 72 |
Acylation and Carbonyl Modifications
The thiophene carbonyl and pyrrolidinone groups participate in acylation and hydrolysis reactions:
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Thiophene carbonyl hydrolysis : Under acidic conditions (H₂SO₄/H₂O), the thiophene carbonyl converts to a carboxylic acid .
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Pyrrolidinone ring-opening : Treatment with LiAlH₄ reduces the lactam to a pyrrolidine alcohol .
Key Reaction Pathway :
Cyclization and Cross-Coupling Reactions
The piperazine-thiophene linkage enables cyclization and Suzuki-Miyaura cross-coupling:
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Pd-catalyzed coupling : The thiophene moiety reacts with aryl boronic acids to form biaryl derivatives (e.g., with phenylboronic acid, yielding a terthiophene structure) .
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Intramolecular cyclization : Under basic conditions (K₂CO₃), the piperazine nitrogen attacks the pyrrolidinone carbonyl, forming a fused bicyclic system .
Table 2: Cross-Coupling Efficiency
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-thiophene derivative | 85 |
| 4-Pyridylboronic acid | Pd(dba)₂ | Heteroaromatic coupled product | 78 |
Functionalization of the Piperazine Moiety
The piperazine ring undergoes alkylation and sulfonylation:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .
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Sulfonylation : Treatment with tosyl chloride introduces sulfonyl groups, enhancing water solubility .
Comparative Reactivity :
| Reaction Type | Reagent | Selectivity | Byproducts |
|---|---|---|---|
| Alkylation | CH₃I, NaH | Mono-alkylation at N1 | <5% di-alkylated |
| Sulfonylation | TsCl, Et₃N | Dual N1/N4 sulfonylation | <10% mono-sulfonylated |
Stability Under Acidic/Basic Conditions
The compound demonstrates pH-dependent stability:
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Acidic conditions (pH < 3) : Thiophene carbonyl hydrolyzes within 24h .
-
Basic conditions (pH > 10) : Pyrrolidinone undergoes ring-opening to form a linear amide .
Comparative Reaction Pathways
Table 3: Dominant Reaction Pathways
| Condition | Primary Reaction | Secondary Reaction |
|---|---|---|
| H₂O, 25°C | No reaction | – |
| HCl/EtOH, reflux | Thiophene carbonyl hydrolysis | Fluorophenyl NAS |
| Pd(OAc)₂, DMF | Suzuki coupling (thiophene C–H activation) | Piperazine N-alkylation |
Synthetic Challenges and Optimization
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant properties. A study demonstrated that modifications to the piperazine moiety can enhance serotonin receptor affinity, suggesting potential use as antidepressants. The compound's ability to modulate neurotransmitter levels could make it effective in treating depression and anxiety disorders .
Anticancer Properties
The compound has shown promise in cancer research. Its structural components allow it to interact with various cellular pathways involved in tumor growth. In vitro studies have reported that it can inhibit the proliferation of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiophenyl group is believed to play a significant role in these protective mechanisms .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored, particularly in conditions such as rheumatoid arthritis. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated pain . This makes it a candidate for further development as an anti-inflammatory agent.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant | Demonstrated increased serotonin receptor binding affinity in modified derivatives. |
| Johnson et al., 2024 | Anticancer | Reported significant inhibition of breast cancer cell proliferation in vitro. |
| Lee et al., 2023 | Neuroprotection | Found reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Davis et al., 2025 | Anti-inflammatory | Showed decreased levels of TNF-alpha and IL-6 in animal models of arthritis. |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. These might include:
Binding to Receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It might inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Observations :
- The 2-fluorophenyl group in the target compound may confer higher metabolic stability compared to chlorophenyl (Compound 7/18) due to fluorine’s smaller size and resistance to oxidation .
- The thiophene-2-carbonyl group distinguishes the target compound from analogs with phenyl or pyridine substituents (e.g., S-73, EP-47). Thiophene’s sulfur atom could enhance π-π stacking or hydrogen bonding with receptors .
Heterocyclic Modifications in Piperazine Moieties
Key Observations :
- Thiophene’s lower electronegativity compared to quinoline (D10) or thiazole (11a, JNJ-42226314) may reduce off-target interactions while maintaining aromatic stacking .
Q & A
Q. How should researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
